(R)-(Methylsulfinyl)benzene
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Overview
Description
(R)-methyl phenyl sulfoxide is a (methylsulfinyl)benzene that has R configuration at the chiral sulfur. It is an enantiomer of a (S)-methyl phenyl sulfoxide.
Scientific Research Applications
Asymmetric Catalysis
- Application : (R)-(Methylsulfinyl)benzene derivatives, such as (R,R)-1,2-bis(tert-butylsulfinyl)benzene, have been utilized in rhodium-catalyzed asymmetric reactions. These reactions include the 1,4-addition of sodium tetraarylborates to chromenones, achieving high enantioselectivities in the products (Chen et al., 2010) and (Chen et al., 2011).
Fluorescence Applications
- Application : Compounds based on the structure of this compound, like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, have been developed as green fluorophores. These fluorophores are characterized by solid-state emission, water solubility, and solvent- and pH-independent fluorescence with large Stokes shifts, making them useful in imaging applications and displays (Beppu et al., 2015).
Crystallographic Studies
- Application : Various derivatives of this compound, such as isopropyl and butyl compounds, have been studied for their crystallographic properties. These studies focus on the molecular arrangement and interactions within the crystals, contributing to the understanding of molecular conformations and intermolecular forces (Choi et al., 2008), (Choi et al., 2009).
Environmental and Health Studies
- Application : Research into the environmental and health effects of benzene, a related compound, has shown its impact on DNA methylation and potential hematotoxicity. These studies provide insight into the molecular mechanisms of benzene's effects on human health (Yang et al., 2014), (Zheng et al., 2017).
Properties
Molecular Formula |
C7H8OS |
---|---|
Molecular Weight |
140.2 g/mol |
IUPAC Name |
[(R)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1 |
InChI Key |
JXTGICXCHWMCPM-SECBINFHSA-N |
Isomeric SMILES |
C[S@@](=O)C1=CC=CC=C1 |
SMILES |
CS(=O)C1=CC=CC=C1 |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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